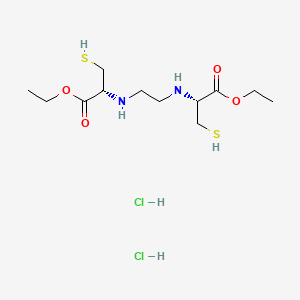
Bicisate dihydrochloride
作用机制
Target of Action
Bicisate dihydrochloride, also known as ethyl cysteinate dimer (ECD), is primarily used as a tracer in conjunction with technetium Tc99m to measure cerebral blood flow . Its primary target is the brain, specifically the areas affected by stroke .
Mode of Action
This compound forms a stable, lipophilic complex with technetium Tc99m that can cross the blood-brain barrier . This complex is retained in the brain due to stereospecific de-esterification to hydrophilic acid derivatives . Both DD and LL isomers demonstrate brain uptake, but only the LL isomer presents brain retention . The localization of bicisate in the brain is performed by passive diffusion and the presence of slow hydrolysis in the blood .
Biochemical Pathways
The biochemical pathway of this compound involves its conversion into a hydrophilic acid derivative through stereospecific de-esterification . This process allows the compound to be retained in the brain, contributing to its function as a tracer for cerebral blood flow .
Pharmacokinetics
The pharmacokinetic profile of this compound in blood fits a three-compartment model with half-lives of 43 seconds, 49.5 minutes, and 533 minutes . Its neutral and lipophilic nature provides it with high stability, allowing it to be used several hours after preparation .
Result of Action
The primary result of this compound’s action is the localization of stroke in patients. It is used in single photon emission computerized tomography (SPECT) as an adjunct to conventional CT or MRI in the localization of stroke in patients where the presence of a stroke has already been diagnosed .
Action Environment
The action of this compound is influenced by its environment. Its neutral and lipophilic nature allows it to cross the blood-brain barrier, and its stability allows it to be used several hours after preparation . The amount of Tc99m bicisate is stable in the brain until about 6 hours .
生化分析
Biochemical Properties
Bicisate dihydrochloride plays a crucial role in biochemical reactions due to its ability to form a stable, lipophilic complex with technetium Tc99m. This complex can cross intact cell membranes and the blood-brain barrier by passive diffusion . The neutral and lipophilic nature of this compound, provided by its N2S2 core, allows it to be used several hours after preparation . The compound interacts with esterases, which metabolize it to form mono- and di-acids . These interactions are essential for its high brain uptake and retention .
Cellular Effects
This compound influences various cellular processes, particularly in the brain. The compound’s ability to cross the blood-brain barrier and cell membranes allows it to localize in brain tissues affected by stroke . The hydrolysis of this compound forms monoacid and diacid derivatives, which result in high brain uptake and retention . This uptake is dependent on the blood flow directed to the brain, making it an effective tracer for identifying areas affected by stroke .
Molecular Mechanism
The molecular mechanism of this compound involves its complexation with technetium Tc99m. This complex is stable and lipophilic, allowing it to cross cell membranes and the blood-brain barrier by passive diffusion . Once in the brain, this compound is metabolized by esterases to form mono- and di-acids . These metabolites are retained in the brain, providing a clear image of cerebral blood flow during SPECT imaging .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability is attributed to its N2S2 core, which allows it to be used several hours after preparation . The retention of this compound in the brain is associated with stereospecific de-esterification to hydrophilic acid derivatives . This retention is stable until about six hours post-injection .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively crosses the blood-brain barrier and localizes in brain tissues affected by stroke .
Metabolic Pathways
This compound is primarily metabolized by esterases to form mono- and di-acids . These metabolic transformations are crucial for its high brain uptake and retention . The compound and its major metabolites are not protein-bound and are primarily excreted by the kidneys .
Transport and Distribution
This compound is transported and distributed within cells and tissues by passive diffusion . Its lipophilic nature allows it to cross intact cell membranes and the blood-brain barrier . The compound’s distribution is influenced by blood flow, particularly in the brain, where it localizes in areas affected by stroke .
Subcellular Localization
The subcellular localization of this compound is primarily in the brain, where it is retained due to stereospecific de-esterification to hydrophilic acid derivatives . This localization is achieved through passive diffusion across cell membranes and the blood-brain barrier . The compound’s retention in the brain is stable until about six hours post-injection .
准备方法
Synthetic Routes and Reaction Conditions: Bicisate dihydrochloride is synthesized through the reaction of N,N’-1,2-ethylene-di-yl-bis-L-cysteinate diethyl ester with hydrochloric acid. The reaction involves the formation of a stable, lipophilic complex that can cross the blood-brain barrier .
Industrial Production Methods: The industrial production of this compound involves the use of a kit formulation. This kit consists of two nonradioactive vials: Vial A contains this compound and a reducing agent as a lyophilized solid, while Vial B contains a buffer solution. The contents of Vial A are lyophilized and stored under nitrogen, and the pH of the solution before lyophilization is maintained at 2.7 ± 0.25 .
化学反应分析
Types of Reactions: Bicisate dihydrochloride undergoes hydrolysis to form monoacid and diacid derivatives. These derivatives result in high brain uptake and retention .
Common Reagents and Conditions: The hydrolysis of this compound typically involves the use of water as a reagent under physiological conditions. The reaction is facilitated by the presence of enzymes that catalyze the hydrolysis process .
Major Products Formed: The major products formed from the hydrolysis of this compound are the monoacid and diacid derivatives, which are responsible for its high brain uptake and retention .
科学研究应用
Bicisate dihydrochloride has several scientific research applications, particularly in the field of medical imaging. It is used as a radiopharmaceutical in cerebral perfusion imaging to assist in identifying areas of altered perfusion in the brain, especially in patients suspected of having had a stroke . This compound helps healthcare professionals visualize blood flow in the brain, which is crucial for diagnosing and managing stroke patients .
相似化合物的比较
- Ethyl cysteinate dimer
- Technetium Tc99m ethyl cysteinate dimer
Comparison: Bicisate dihydrochloride is unique in its ability to form a stable, lipophilic complex with technetium Tc99m, allowing it to cross the blood-brain barrier effectively. This property makes it particularly useful in cerebral perfusion imaging compared to other similar compounds .
属性
IUPAC Name |
ethyl (2R)-2-[2-[[(2R)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]amino]ethylamino]-3-sulfanylpropanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4S2.2ClH/c1-3-17-11(15)9(7-19)13-5-6-14-10(8-20)12(16)18-4-2;;/h9-10,13-14,19-20H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKASNZKRIQURIX-BZDVOYDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CS)NCCNC(CS)C(=O)OCC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CS)NCCN[C@@H](CS)C(=O)OCC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046656 | |
| Record name | Bicisate dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14344-58-2 | |
| Record name | Bicisate dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014344582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicisate dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicisate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BICISATE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B005P07V07 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


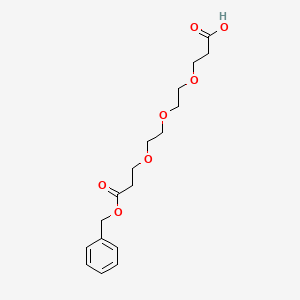
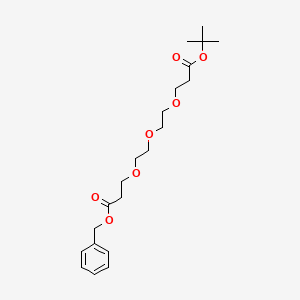


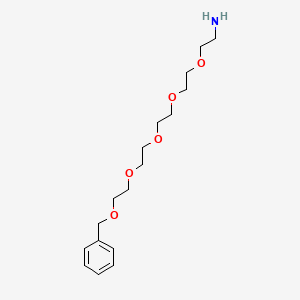
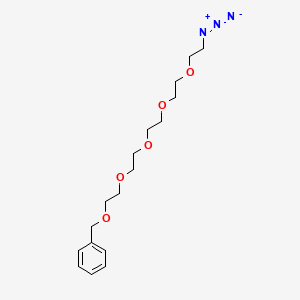




![5-[[2-(2-cyano-4-fluoropyrrolidin-1-yl)-2-oxoethyl]amino]-N,N,5-trimethyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B606042.png)



